1-Phenyloctan-1-ol

LogP Hydrophobicity Physicochemical Properties

1-Phenyloctan-1-ol (CAS 19396-73-7, α-heptylbenzenemethanol) is a secondary aromatic alcohol of the 1-phenyl-1-alkanol class, with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. The compound exists as a racemic mixture unless specified, and its properties are defined by the combination of a phenyl ring and an octyl chain.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 19396-73-7
Cat. No. B106674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyloctan-1-ol
CAS19396-73-7
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1=CC=CC=C1)O
InChIInChI=1S/C14H22O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11,14-15H,2-5,9,12H2,1H3
InChIKeyMNBCPXKENXMEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyloctan-1-ol (CAS 19396-73-7) Procurement and Selection Overview


1-Phenyloctan-1-ol (CAS 19396-73-7, α-heptylbenzenemethanol) is a secondary aromatic alcohol of the 1-phenyl-1-alkanol class, with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. [1] The compound exists as a racemic mixture unless specified, and its properties are defined by the combination of a phenyl ring and an octyl chain. [2] This compound serves as a valuable intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals. [3]

Why Generic Substitution for 1-Phenyloctan-1-ol (CAS 19396-73-7) Is Not Advisable


Substituting 1-phenyloctan-1-ol with a closely related analog, such as 1-phenyl-1-heptanol or 1-phenyl-1-nonanol, is not a straightforward process. The length of the alkyl chain in this class of 1-phenyl-1-alkanols directly impacts key physicochemical properties, such as lipophilicity (LogP), and can significantly influence the outcome of enzymatic and chemical reactions. [1] This chain-length dependency means that an analog selected for its structural similarity may not perform equivalently in a specific application, potentially altering reaction yields, enantioselectivity, or the final product's properties in applications like fragrance or pharmaceutical synthesis. [2]

Quantitative Differentiation Guide for 1-Phenyloctan-1-ol (CAS 19396-73-7) vs. Analogs


Comparative Lipophilicity (LogP) of 1-Phenyl-1-alkanols

The lipophilicity of 1-phenyl-1-alkanols increases predictably with chain length. The octanol-water partition coefficient (LogP) for 1-phenyloctan-1-ol is 4.08, which positions it between the shorter-chain 1-phenyl-1-heptanol (LogP 3.69) and the longer-chain 1-phenyl-1-nonanol (LogP 4.47). [1][2]

LogP Hydrophobicity Physicochemical Properties

Enantiomeric Excess in Enzymatic Resolution of 1-Phenyl-1-alkanols

In a comparative study of enzymatic resolution using Pseudomonas lipase, the hydrolysis of racemic acetates of 1-phenyl-1-heptanol, 1-phenyl-1-octanol, and 1-phenyl-1-nonanol yielded (R)-(+)-alcohols with enantiomeric excesses ranging from 92.2% to 97.8% e.e. and (S)-(−)-acetates ranging from 99.6% to 100.0% e.e. [1] For 1-phenyl-1-octanol specifically, a reverse esterification procedure produced (R)-(+)-1-phenyloctyl acetate with an enantiomeric excess of 92.8% e.e. [1]

Enzymatic Resolution Chiral Alcohols Enantiomeric Excess

Borohydride Reduction Efficiency in Chromatographic Systems

In a study comparing the reduction of propiophenone and octanophenone using sodium borohydride and tetrabutylammonium borohydride on a reversed-phase HPLC column, it was found that a lower concentration of tetrabutylammonium borohydride was required to achieve the same extent of reduction as sodium borohydride. [1] The study involved the reduction of octanophenone to 1-phenyloctan-1-ol.

Reduction Borohydride HPLC

Optimal Application Scenarios for 1-Phenyloctan-1-ol (CAS 19396-73-7)


Chiral Building Block for Asymmetric Synthesis

The proven ability to obtain 1-phenyloctan-1-ol in high enantiomeric purity (e.g., 92.8% e.e. for its acetate derivative) via enzymatic resolution makes it a reliable building block for synthesizing chiral pharmaceuticals, agrochemicals, or natural products. [1] This is especially relevant when the target molecule requires a specific stereocenter adjacent to a phenyl ring.

Precursor for Lipophilic Fragrance Ingredients

The LogP of 4.08 indicates a specific level of hydrophobicity, which influences the volatility and substantivity of fragrance materials. [2] This compound serves as an intermediate for creating fragrance esters or other derivatives where a precise balance of hydrophobic and hydrophilic properties is desired, offering a different performance profile than its shorter or longer-chain analogs.

Model Substrate for Continuous-Flow or On-Column Synthesis

The compound's successful generation via borohydride reduction on an HPLC column demonstrates its suitability as a model substrate for developing novel continuous-flow or on-column synthetic methodologies. [3] This is particularly valuable for process chemists exploring greener, more efficient ways to produce secondary alcohols.

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